REACTION_CXSMILES
|
[CH:1]([C:3]1[O:7][C:6](B(O)O)=[CH:5][CH:4]=1)=[O:2].[Br:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:24])([F:23])[C:19]([F:22])([F:21])[F:20])=[CH:14][CH:13]=1>[Pd]>[F:23][C:18]([F:24])([C:15]1[CH:14]=[CH:13][C:12]([C@H:6]2[O:7][C@@H:3]([CH2:1][OH:2])[CH2:4][CH2:5]2)=[CH:17][CH:16]=1)[C:19]([F:20])([F:22])[F:21].[Br:11][C:12]1[CH:13]=[CH:14][C:15]([C:18]([F:23])([F:24])[C:19]([F:20])([F:21])[F:22])=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(O1)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(F)(F)F)(C1=CC=C(C=C1)[C@@H]1CC[C@@H](O1)CO)F
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |